Cas no 2138535-25-6 (3-Tert-butyl-n,4-dimethylcyclohexan-1-amine)

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine structure
2138535-25-6 structure
商品名:3-Tert-butyl-n,4-dimethylcyclohexan-1-amine
CAS番号:2138535-25-6
MF:C12H25N
メガワット:183.333603620529
CID:6244254
PubChem ID:164663748

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-n,4-dimethylcyclohexan-1-amine
    • EN300-1158292
    • 2138535-25-6
    • 3-Tert-butyl-n,4-dimethylcyclohexan-1-amine
    • インチ: 1S/C12H25N/c1-9-6-7-10(13-5)8-11(9)12(2,3)4/h9-11,13H,6-8H2,1-5H3
    • InChIKey: HLLSXSCYCHEJDR-UHFFFAOYSA-N
    • ほほえんだ: N(C)C1CCC(C)C(C1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 183.198699802g/mol
  • どういたいしつりょう: 183.198699802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 12Ų

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1158292-1.0g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
1g
$1343.0 2023-06-08
Enamine
EN300-1158292-2.5g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
2.5g
$2631.0 2023-06-08
Enamine
EN300-1158292-0.1g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
0.1g
$1183.0 2023-06-08
Enamine
EN300-1158292-0.25g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
0.25g
$1235.0 2023-06-08
Enamine
EN300-1158292-0.5g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
0.5g
$1289.0 2023-06-08
Enamine
EN300-1158292-5.0g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
5g
$3894.0 2023-06-08
Enamine
EN300-1158292-0.05g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
0.05g
$1129.0 2023-06-08
Enamine
EN300-1158292-10.0g
3-tert-butyl-N,4-dimethylcyclohexan-1-amine
2138535-25-6
10g
$5774.0 2023-06-08

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine 関連文献

3-Tert-butyl-n,4-dimethylcyclohexan-1-amineに関する追加情報

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine: A Comprehensive Overview

3-Tert-butyl-n,4-dimethylcyclohexan-1-amine, also known by its CAS number 2138535-25-6, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its cyclohexane ring, which is substituted with a tert-butyl group at the 3-position and methyl groups at the 1 and 4 positions of the amine functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

The synthesis of 3-Tert-butyl-n,4-dimethylcyclohexan-1-amine involves a multi-step process that typically begins with the preparation of the cyclohexane ring. This is often achieved through either ring-opening reactions or cycloaddition processes, depending on the specific methodology employed. The introduction of the tert-butyl group at the 3-position requires precise control over the reaction conditions to ensure regioselectivity. Similarly, the addition of methyl groups at the 1 and 4 positions of the amine moiety is critical for achieving the desired stereochemistry and functionality.

One of the most notable features of this compound is its versatility in chemical reactions. The amine functional group at position 1 allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the steric bulk provided by the tert-butyl group can influence reaction pathways, offering opportunities for selective reactivity in complex chemical transformations. Recent studies have explored its potential as a building block in drug discovery, where its unique structure could serve as a scaffold for developing bioactive molecules with improved pharmacokinetic profiles.

In terms of physical properties, 3-Tert-butyl-n,4-dimethylcyclohexan-1-amine exhibits a melting point that is significantly influenced by its molecular weight and substituent effects. The presence of bulky groups like tert-butyl can increase steric hindrance, leading to higher melting points compared to less substituted analogs. Similarly, its solubility in various solvents is dependent on the balance between hydrophobicity introduced by the alkyl groups and the hydrogen bonding capability of the amine group.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its electronic distribution and how substituents influence its reactivity. These studies have revealed that the tert-butyl group not only provides steric protection but also modulates electron density around the nitrogen atom, affecting its nucleophilicity and basicity.

The application of 3-Tert-butyl-n,4-dimethylcyclohexan-1-amine extends beyond traditional organic synthesis into areas such as polymer chemistry and materials science. For instance, it has been investigated as a potential monomer for synthesizing novel polyamides with enhanced thermal stability and mechanical properties. Its ability to form strong hydrogen bonds due to the amine group makes it an attractive candidate for applications requiring high durability under extreme conditions.

In conclusion, 3-Tert-butyl-n,4-dimethylcyclohexan-1-amine, CAS number 2138535-25-6, stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations within organic chemistry and related fields.

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